4-Cyclopropoxy-5-ethylnicotinamide
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Overview
Description
4-Cyclopropoxy-5-ethylnicotinamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is a derivative of nicotinamide, which is an amide form of nicotinic acid. Nicotinamide and its derivatives have been extensively studied for their wide range of biological applications, including antibacterial, antimicrobial, antifungal, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-ethylnicotinamide involves the reaction of ethyl nicotinate with cyclopropyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-ethylnicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
4-Cyclopropoxy-5-ethylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-ethylnicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication. Additionally, it may modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
4-Cyclopropoxy-5-ethylnicotinamide can be compared with other similar compounds, such as:
Nicotinamide: A well-known derivative of nicotinic acid with similar biological properties but different chemical structure.
Ethyl nicotinate: A precursor in the synthesis of this compound with distinct chemical properties.
Cyclopropylamine: A compound with a cyclopropyl group similar to this compound but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-7-5-13-6-9(11(12)14)10(7)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H2,12,14) |
InChI Key |
LCJLGNIYDQKHGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
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